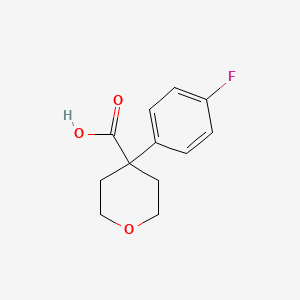

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid

Overview

Description

The compound "4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid" is a chemical entity that can be associated with a class of organic compounds containing a fluorophenyl group and a tetrahydropyran ring with a carboxylic acid moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various biological activities and synthetic methods.

Synthesis Analysis

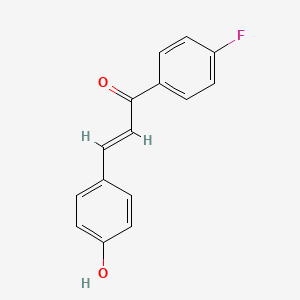

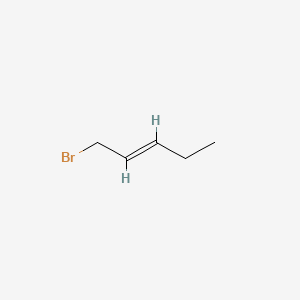

The synthesis of related fluorinated compounds often involves multi-step reactions, starting from simple precursors like 4-fluorophenol. For instance, the synthesis of 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid was achieved through methylation, Friedel-Crafts reaction, and Michael addition, with a focus on optimizing conditions for better yields . Another example is the synthesis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, which utilized trisodium citrate dihydrate as a catalyst in a one-pot tandem Knoevenagel-cyclocondensation reaction . These methods could potentially be adapted for the synthesis of "4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid".

Molecular Structure Analysis

The molecular structures of fluorophenyl-containing compounds have been characterized using techniques such as X-ray crystallography, IR, NMR, and mass spectrometry. For example, the crystal structure of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate revealed a boat conformation for the pyran ring and a planar fluorophenyl ring . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, providing insights into the stability and charge transfer within the molecule .

Chemical Reactions Analysis

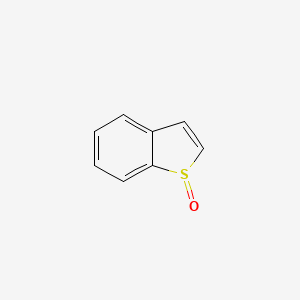

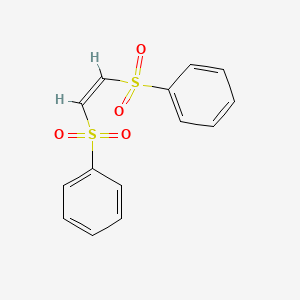

Fluorinated compounds often participate in various chemical reactions due to the presence of the electronegative fluorine atom, which can influence reactivity. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involved a Gewald synthesis technique followed by a reaction with pyrazole-4-carboxaldehyde derivatives . Additionally, the reaction of 3-acylsubstituted 2H-1-benzopyran-2-ones with acid anhydrides in the presence of potassium fluoride was studied, leading to the formation of 4-(2-oxoalkyl)-2H-chroman-2-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl-containing compounds are influenced by their molecular structure. For example, the crystal structure and molecular conformational studies of allyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate provided insights into the intermolecular interactions that stabilize the structure . The infrared spectrum and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were also studied, revealing the possible sites for electrophilic and nucleophilic attacks . These studies are essential for understanding the behavior of such compounds in different environments and their potential applications.

Scientific Research Applications

Synthesis of Pyran-based Compounds

The synthesis of pyran-based compounds, including derivatives of 4-(4-fluorophenyl)tetrahydro-2H-pyran-4-carboxylic acid, has been a subject of interest in scientific research. For instance, Agekyan and Mkryan (2015) detailed the synthesis of p-aminobenzoic acid diamides using a base of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid. The acid chloride was used for acylation of various amines to yield corresponding diamides, showcasing the versatility of pyran-based compounds in chemical synthesis (Agekyan & Mkryan, 2015).

Molecular Conformational Studies

The structural and molecular aspects of similar compounds have been studied, indicating the significance of understanding the geometric and interactive properties of these molecules. Mohandas et al. (2019) conducted a study on the crystal structure and molecular conformation of a closely related compound, providing insights into its geometric parameters and stabilizing intermolecular interactions (Mohandas, Kumar, Krishnan, Pillai, & Sakthivel, 2019).

properties

IUPAC Name |

4-(4-fluorophenyl)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDQOEWLBCCFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424428 | |

| Record name | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

473706-11-5 | |

| Record name | 4-(4-Fluorophenyl)oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorophenyl)oxane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)

![2-[3-(Aminomethyl)piperidin-1-yl]ethanol](/img/structure/B1276540.png)